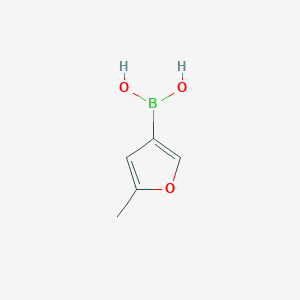

(5-Methylfuran-3-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEMMKCUAKEXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC(=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146616-02-5 | |

| Record name | (5-methylfuran-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Furan Substituted Boronic Acids As Synthons

Furan-substituted boronic acids are a class of reagents prized for their role as synthons, or synthetic building blocks, in organic synthesis. The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, and it is a structural motif present in numerous natural products, pharmaceuticals, and materials. numberanalytics.com The ability to incorporate this ring system into larger molecules is therefore of significant interest.

Boronic acids, characterized by the R-B(OH)₂ functional group, are exceptionally useful due to their stability, low toxicity, and versatile reactivity. nih.govfrontierspecialtychemicals.com They are key participants in a variety of chemical reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the formation of a carbon-carbon bond by coupling the organoboron compound with an organic halide or triflate. musechem.comnih.gov

The combination of the furan scaffold and the boronic acid functionality in molecules like (5-Methylfuran-3-yl)boronic acid provides chemists with a powerful tool. These compounds serve as stable, easy-to-handle intermediates for introducing the furan moiety with regiochemical control. psu.edu The furan ring's sensitivity to certain acidic conditions can present synthetic challenges, making the use of stable precursors like boronic acids particularly advantageous. psu.edu The development of methods for synthesizing multi-substituted furans often relies on the strategic use of organometallic reagents, including boronic acids, to build molecular complexity. nih.gov

The utility of furan-containing boronic acids is demonstrated in their application to construct bis(heterocyclic) frameworks, which are common in many biologically active molecules. orgsyn.org The Suzuki-Miyaura reaction, for instance, can couple heterocyclic boronic acids with other heterocyclic halides to create these important structures. orgsyn.org

Historical Context and Evolution of Organoboron Chemistry in Synthetic Transformations

Traditional Preparative Routes to Furan Boronic Acids

Traditional methods for synthesizing furan boronic acids, including this compound, have heavily relied on the generation of a nucleophilic furan intermediate that subsequently reacts with an electrophilic boron source.

Electrophilic Trapping of Organometallic Intermediates with Borate (B1201080) Esters

A cornerstone of boronic acid synthesis is the reaction of an organometallic compound with a trialkyl borate, such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis. The generation of the requisite organometallic furan species is key to this approach.

Lithium-halogen exchange is a powerful and rapid method for the formation of organolithium reagents from organic halides. This reaction is particularly effective for aryl and vinyl halides and can be applied to the synthesis of furan boronic acids. The process typically involves treating a halogenated furan with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate the corresponding furyllithium species. This intermediate is then quenched with a borate ester to form the boronate ester, which upon hydrolysis, yields the desired boronic acid. thieme-connect.comnih.govharvard.edu

For the synthesis of this compound, this would involve the reaction of 3-halo-5-methylfuran with an alkyllithium reagent. A critical consideration in this method is the potential for side reactions, and careful control of the reaction temperature is often necessary to achieve high selectivity and yield. thieme-connect.com For instance, in the synthesis of some indoleboronic acids, temperatures below -100°C are required to prevent rearrangement of the lithiated intermediate. thieme-connect.com

| Starting Material | Reagent | Electrophile | Product | Reported Yield | Reference |

| 3-Bromo-5-methylfuran | n-Butyllithium | Triisopropyl borate | This compound | Not specified | thieme-connect.com |

| 3-Iodo-1-(phenylsulfonyl)indole | n-Butyllithium | Triisopropyl borate | (1-(Phenylsulfonyl)indol-3-yl)boronic acid | Not specified | thieme-connect.com |

| N-TIPS-3-bromoindole | n-Butyllithium | Triisopropyl borate | N-TIPS-indole-3-boronic acid | 93% | thieme-connect.com |

This table presents examples of lithium-halogen exchange for the synthesis of heterocyclic boronic acids. Specific yield for this compound via this method was not found in the provided search results.

The use of Grignard reagents offers an alternative to organolithiums for the formation of the carbon-boron bond. google.comgoogle.com The synthesis involves the preparation of a furylmagnesium halide by reacting a halogenated furan with magnesium metal. This Grignard reagent is then reacted with a borate ester, followed by hydrolysis, to afford the furan boronic acid. google.comclockss.org

This method is often considered milder than the lithium-halogen exchange and can be more tolerant of certain functional groups. For example, a general protocol for the borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of LiCl has been reported to give excellent yields. organic-chemistry.org The reaction of Grignard reagents with diisopropylaminoborane (B2863991) has also been shown to be an effective method for synthesizing a variety of boronic acids. clockss.org

| Starting Material | Reagent | Electrophile | Product | Reported Yield | Reference |

| 3-Bromo-5-methylfuran | Magnesium | Triisopropyl borate | This compound | Not specified | google.comgoogle.com |

| Aryl bromide | Magnesium, LiCl | Triisopropyl borate | Arylboronic acid | Excellent | organic-chemistry.org |

| Various organic halides | Magnesium | Diisopropylaminoborane | Alkyl/Aryl/Heteroaryl/Allyl boronic acids | Good to Excellent | clockss.org |

This table illustrates the Grignard reagent approach for synthesizing boronic acids. A specific yield for this compound via this route was not detailed in the search results.

Transition Metal-Catalyzed Borylation Approaches

In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of boronic acids and their esters. These methods often offer high regioselectivity and functional group tolerance.

Palladium-Catalyzed Miyaura Borylation and Derivatives

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction of a halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is a widely used method for the synthesis of aryl and heteroaryl boronate esters, which are stable and can be easily purified. organic-chemistry.org The choice of base is critical to prevent the product from undergoing a subsequent Suzuki coupling reaction. alfa-chemistry.com

For the synthesis of this compound pinacol (B44631) ester, this would involve the reaction of 3-halo-5-methylfuran with B₂pin₂ in the presence of a palladium catalyst and a suitable base.

| Substrate | Diboron Reagent | Catalyst | Base | Product | Reference |

| Aryl Halide | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | Arylboronic Ester | wikipedia.orgorganic-chemistry.org |

| Vinyl Halide | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | Vinylboronic Ester | wikipedia.org |

| Aryl Triflate | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | Arylboronic Ester | wikipedia.org |

This table outlines the general conditions for the Miyaura borylation reaction.

Iridium and Rhodium-Catalyzed Borylation Systems

Iridium- and rhodium-catalyzed C-H borylation reactions have become increasingly important for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to methods requiring pre-functionalized starting materials. nih.govnsf.govnih.gov Iridium catalysts, in particular, have shown remarkable efficiency and regioselectivity in the borylation of heteroarenes. nih.govnih.gov The regioselectivity is often governed by steric factors, with borylation occurring at the most accessible C-H bond. nih.gov

In the context of 2-methylfuran (B129897), iron-catalyzed C-H borylation has been shown to produce a mixture of 5- and 4-borylated regioisomers. ed.ac.uknih.gov Similarly, manganese-catalyzed C–H borylation of furan and thiophene (B33073) derivatives has also been reported. acs.org While specific studies on the iridium or rhodium-catalyzed C-H borylation of 5-methylfuran to selectively yield the 3-borylated product were not prominent in the search results, the general principles of these catalytic systems suggest it as a plausible synthetic route. The regioselectivity would likely be influenced by the directing effects of the methyl group and the furan oxygen. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

| Iridium-based catalysts | Heteroarenes | High efficiency, sterically controlled regioselectivity | nih.govnih.gov |

| Rhodium-based catalysts | Furans | Can lead to various arylated products depending on conditions | nih.govresearchgate.net |

| Iron-based catalysts | 2-Methylfuran | Yields a mixture of 5- and 4-borylated products | ed.ac.uknih.gov |

| Manganese-based catalysts | Furan derivatives | Earth-abundant metal catalyst | acs.org |

This table summarizes various transition metal-catalyzed borylation systems applicable to furan derivatives.

Direct Aromatic C–H Borylation Methodologies

Direct C–H borylation is a powerful strategy for creating carbon-boron bonds, which are invaluable in organic synthesis, particularly for subsequent cross-coupling reactions. This method circumvents the need for pre-functionalized starting materials, such as haloarenes, offering a more atom-economical route to boronic acids and their esters. The regioselectivity of these reactions is typically governed by a combination of steric and electronic factors, with catalysts often favoring the most accessible and electronically favorable C–H bond. madridge.orgnih.gov

In the context of synthesizing furan-based boronic acids, the starting material 2-methylfuran presents a key substrate. Research into its direct borylation has been explored using earth-abundant metal catalysts, which aligns with modern efforts to develop more sustainable chemical processes. Specifically, iron-catalyzed C(sp²)–H borylation of 2-methylfuran has been investigated. nih.goved.ac.uk

Studies using an iron-bis(phosphine) complex activated by a carboxylate salt under blue light irradiation have shown that the borylation of 2-methylfuran proceeds efficiently. nih.goved.ac.uk However, the reaction yields a mixture of regioisomers. The major product is the 5-borylated furan, resulting from borylation at the C5 position, which is the most electronically activated and sterically unhindered site on the furan ring, located para to the methyl group. A minor product, the 4-borylated isomer, is also formed. The direct formation of the C3-borylated product, this compound, is not observed as a significant outcome under these conditions. This is because the C3 position is sterically shielded by the adjacent methyl group at C2 and is less electronically favorable for borylation compared to the C5 position. nih.goved.ac.uk

The typical regioselectivity observed in the iron-catalyzed borylation of 2-methylfuran is detailed in the table below.

| Catalyst System | Substrate | Borylating Agent | Products | Product Ratio (5-boryl:4-boryl) | Total Yield | Reference |

| dmpe₂FeCl₂ / Na(2-EH) | 2-Methylfuran | HBpin | 2-Methyl-5-(pinacolato)furan & 2-Methyl-4-(pinacolato)furan | 81:19 | 72% | nih.goved.ac.uk |

| Table 1: Regioselectivity in the Iron-Catalyzed C–H Borylation of 2-Methylfuran. |

These findings underscore a significant challenge in synthetic chemistry: directing a reaction to a less reactive position. While direct C–H borylation is a highly attractive and modern technique, achieving C3 selectivity in 2-substituted furans like 2-methylfuran remains a complex problem that is not readily solved by standard catalytic systems. madridge.orgnih.gov

Novel and Emerging Synthetic Approaches for this compound

The quest for more efficient, safer, and environmentally benign synthetic methods has spurred the development of novel approaches in chemical manufacturing. For a specialized compound like this compound, these emerging strategies offer potential pathways that could overcome the limitations of traditional methods.

Continuous Flow Chemistry in Boronic Acid Synthesis

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, has emerged as a transformative technology in organic synthesis. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and the potential for straightforward scaling-up. researchgate.netdntb.gov.ua

In the realm of C–H activation and borylation, flow chemistry provides solutions to common problems. For instance, many borylation reactions require specific temperatures or the use of pyrophoric or gaseous reagents, all of which can be managed more safely and precisely in a flow system. rsc.org Heterogeneous catalysts, which can be packed into a column or reactor bed, are particularly well-suited for flow processes, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling—a significant cost and sustainability benefit, especially when using expensive noble metals like iridium. researchgate.netdntb.gov.ua

While the literature describes the successful application of continuous flow for the C–H borylation of various arenes and heterocycles, researchgate.netrsc.org specific examples detailing the synthesis of this compound using this technology are not yet prominent. However, related research on the C3-functionalization of furan derivatives in flow highlights the potential of this approach. For example, the ruthenium-catalyzed C3-alkylation of furfural (B47365) derivatives has been successfully transferred from a high-temperature batch process to a continuous flow system. nih.gov This transition allowed for the use of even higher temperatures (200–250 °C) to facilitate the challenging C–H activation at the C3 position, significantly reducing reaction times while maintaining selectivity. nih.gov

The principles demonstrated in these related systems suggest that a continuous flow process could be designed for the synthesis of this compound, potentially enabling the use of forcing conditions (high temperature or pressure) required to achieve C3 functionalization in a safe and controlled manner.

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient, precise temperature control. |

| Safety | Higher risk with hazardous reagents or exotherms. | Enhanced safety, small reaction volumes at any time. |

| Scalability | Often requires re-optimization. | More straightforward, by running the system longer. |

| Catalyst Use | Homogeneous catalysts require difficult separation. | Ideal for packed-bed heterogeneous catalysts, allowing reuse. |

| Table 2: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis. |

Application of Green Chemistry Principles in Synthetic Design

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly guiding the development of new synthetic routes for valuable compounds like boronic acids. nih.gov

Several aspects of boronic acid synthesis can be viewed through the lens of green chemistry:

Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are preferred. Direct C–H borylation, as discussed previously, is inherently more atom-economical than classical methods that require pre-functionalization and generate stoichiometric byproducts.

Use of Catalysis: Catalytic reactions are superior to stoichiometric ones as they minimize waste. The use of catalysts, especially those based on earth-abundant and non-toxic metals like iron, is a key tenet of green chemistry. nih.goved.ac.uk The iron-catalyzed borylation of 2-methylfuran is a prime example of this principle in action.

Benign Solvents and Reagents: The choice of solvents and reagents is critical. Green approaches favor the use of safer solvents or, ideally, solvent-free conditions. Boronic acids and their derivatives are often considered "green" compounds themselves because their ultimate degradation product in the environment is non-toxic boric acid. nih.govmdpi.com

Energy Efficiency: Reactions that can be run at ambient temperature and pressure are preferred. The development of photocatalytic methods, such as the light-irradiated iron-catalyzed borylation, represents an effort to use energy more efficiently. ed.ac.uk Furthermore, the superior heat transfer in continuous flow reactors can lead to significant energy savings compared to bulkier batch reactors. nih.gov

Designing a "green" synthesis for this compound would involve integrating these principles. An ideal, albeit currently hypothetical, process might involve a highly selective, iron-catalyzed direct C–H borylation reaction run under continuous flow conditions using a recyclable, heterogeneous catalyst and a bio-based solvent. Such a process would exemplify a modern, sustainable approach to producing fine chemicals.

Reactivity and Transformational Chemistry of 5 Methylfuran 3 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of diverse organic molecules. vanderbilt.edu (5-Methylfuran-3-yl)boronic acid is a key participant in several powerful C-C bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds. libretexts.orgrsc.org It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium or nickel catalyst and a base. libretexts.orgyoutube.com The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Palladium catalysts are the most common and extensively studied systems for Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org These catalysts, often in the form of palladium(0) complexes, are highly efficient in promoting the coupling of a wide range of substrates. nih.gov The choice of ligands, bases, and solvents can significantly influence the reaction's efficiency and scope. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for challenging substrates like aryl chlorides. nih.govnih.gov The reaction is compatible with a broad array of functional groups, making it a powerful tool in the synthesis of complex molecules. mdpi.com

In the context of this compound, palladium-catalyzed Suzuki-Miyaura coupling allows for the introduction of the 5-methylfuran-3-yl moiety onto various aromatic and heteroaromatic scaffolds. This is particularly valuable in medicinal chemistry and materials science, where furan-containing compounds often exhibit interesting biological and photophysical properties.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Halide | Pd(OAc)₂ / SPhos | Aryl-(5-methylfuran-3-yl) | Good to Excellent | nih.gov |

| Heteroaryl Halide | Pd(OAc)₂ / XPhos | Heteroaryl-(5-methylfuran-3-yl) | Good to Excellent | nih.gov |

| Sulfonyl Chloride | Pd₂(dba)₃ / PPh₃ | Aryl-(5-methylfuran-3-yl) | Moderate to Good | nih.gov |

While palladium catalysts are highly effective, there is growing interest in using more earth-abundant and cost-effective metals like nickel. rsc.orgnih.gov Nickel catalysts have emerged as a powerful alternative for Suzuki-Miyaura cross-coupling reactions, often exhibiting complementary reactivity to palladium systems. nih.govorgsyn.org Nickel catalysts can be particularly effective for coupling unreactive electrophiles, such as aryl chlorides and phenol (B47542) derivatives like carbamates and sulfamates. nih.govnih.gov

For example, the nickel-catalyzed coupling of 5-bromopyrimidine (B23866) with 3-furanylboronic acid has been demonstrated to proceed in high yield using a NiCl₂(PCy₃)₂ catalyst. orgsyn.orgorgsyn.org This highlights the potential of nickel catalysis for the synthesis of bi-heterocyclic structures containing the furan (B31954) motif. nih.govorgsyn.org These systems often employ strong bases like potassium phosphate (B84403) (K₃PO₄) and can be performed in environmentally benign solvents such as tert-amyl alcohol. orgsyn.org

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 5-(Furan-3-yl)pyrimidine | 83 | orgsyn.orgorgsyn.org |

| Aryl Carbamate | Arylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl | Good to Excellent | nih.gov |

| Aryl Sulfamate | Heteroarylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Heterobiaryl | Good to Excellent | nih.gov |

The Suzuki-Miyaura coupling involving furan boronic acids, including this compound, is generally efficient. However, certain considerations regarding the substrate scope and reaction conditions are important. The electronic nature of the coupling partners can influence the reaction outcome. libretexts.org Electron-rich furan rings can readily participate in the transmetalation step.

The stability of the furan ring under the reaction conditions is also a factor. While generally robust, furans can sometimes undergo side reactions under harsh conditions. Therefore, optimizing the catalyst, base, and temperature is crucial for achieving high yields and minimizing byproducts. The presence of substituents on the furan ring, such as the methyl group in this compound, can also influence reactivity through steric and electronic effects. The coupling of nitrogen-rich heterocycles with boronic acids can sometimes be challenging due to potential catalyst inhibition by the nitrogen atoms. nih.gov However, the development of specialized catalyst systems has largely overcome this limitation. nih.gov

The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of α-amino acids, β-amino alcohols, and other nitrogen-containing compounds. wikipedia.orgnih.gov The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

This compound can serve as the organoboron component in the Petasis reaction, allowing for the direct installation of the 5-methylfuran-3-yl-methyl group onto a nitrogen atom. This provides a straightforward route to a variety of furan-containing amines. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org Microwave irradiation has been shown to accelerate the Petasis reaction, particularly for less reactive electron-poor aromatic amines. researchgate.net

Table 3: Petasis Borono-Mannich Reaction

| Amine | Carbonyl | Boronic Acid | Product | Reference |

|---|---|---|---|---|

| Secondary Amine | Paraformaldehyde | This compound | N-(5-Methylfuran-3-ylmethyl) secondary amine | nih.gov |

| Aromatic Amine | Glyoxylic acid | This compound | N-(5-Methylfuran-3-yl)-α-amino acid | researchgate.net |

Copper-catalyzed cross-coupling reactions have gained prominence as a cost-effective and environmentally friendly alternative to palladium- and nickel-based systems. rsc.org While the scope of copper-catalyzed couplings with boronic acids was initially more limited, recent advancements have expanded their utility. rsc.org These reactions can be used to form C-C bonds between organoboron reagents and various electrophiles.

In the context of furan boronic acids, copper catalysis can facilitate couplings that may be challenging with other metals. For instance, copper-catalyzed couplings of boronic acids with aqueous ammonia (B1221849) have been developed for the synthesis of primary aromatic amines. nih.gov While specific examples with this compound are not extensively detailed in the provided search results, the general methodology suggests its potential applicability. Copper catalysts are also effective in the stereospecific transformation of alkylboronic esters. nih.gov

Reactions Involving Carbene Precursors for Furan Derivatives

The interaction of boronic acids with carbene precursors, such as diazo compounds, provides a powerful method for carbon-carbon bond formation. While direct studies on this compound are not extensively documented in this specific context, the general reactivity of arylboronic acids with diazo compounds, often catalyzed by transition metals like rhodium, suggests a viable pathway for the synthesis of advanced furan derivatives. researchgate.net These reactions typically proceed through the formation of a metal-carbene intermediate, which then reacts with the boronic acid.

A notable transformation is the rhodium-catalyzed arylation of diazo compounds with arylboronic acids, which yields diarylacetate derivatives. researchgate.net This methodology is known for its efficiency and tolerance of various functional groups. The reaction of this compound with a suitable diazo compound under similar catalytic conditions would be expected to produce α-(5-methylfuran-3-yl) substituted esters or ketones.

Furthermore, metal-free approaches involving the reaction of flow-generated diazo compounds with boronic acids have been developed to create reactive allylic and benzylic boronic acids in situ. nih.gov These intermediates can then participate in sequential C-C bond-forming reactions. This iterative approach allows for the controlled construction of complex molecular architectures.

Another relevant area is the B-H bond insertion reaction, where carbene precursors react with borane (B79455) adducts. beilstein-journals.org Copper-catalyzed reactions of ene-yne-carbonyls with borane adducts, for instance, lead to the formation of furan-2-ylmethylboranes. beilstein-journals.org Although this involves a different isomer of furan boronic acid, it highlights the potential for carbene-mediated C-B bond formation, which could be applicable to derivatives of this compound.

Oxidative Coupling Processes

Oxidative coupling reactions are fundamental in organic synthesis for the formation of biaryl and other cross-coupled products. This compound is a versatile substrate for such transformations.

Palladium-Catalyzed Aerobic Oxidative Coupling

Palladium-catalyzed oxidative coupling reactions provide an efficient route to symmetrical and unsymmetrical biaryls. In the context of furan boronic acids, these reactions can be used to synthesize bifuran structures or to couple the furan moiety with other aromatic systems. While the homocoupling of this compound is a potential side reaction in Suzuki-Miyaura cross-coupling, it can also be a desired transformation under specific oxidative conditions.

The use of air or oxygen as a green oxidant is a key feature of modern aerobic oxidative coupling methods. These reactions are often facilitated by palladium catalysts, sometimes in conjunction with a co-catalyst. For instance, the palladium-catalyzed homocoupling of pyrazole (B372694) boronic esters has been demonstrated to proceed in the presence of air and water, suggesting that similar conditions could be applied to furan boronic acids like this compound to yield the corresponding 3,3'-bi(5-methylfuran).

Oxidative Cross-Coupling with Enynones

A significant application of this compound is its participation in palladium-catalyzed oxidative cross-coupling reactions with conjugated enynones. This process offers a direct and efficient pathway to highly functionalized furan derivatives. nih.govresearchgate.net The reaction is believed to proceed through the formation of a palladium-carbene intermediate from the enynone, which then undergoes migratory insertion with the boronic acid. nih.gov

This methodology allows for the synthesis of complex structures such as 2-alkenylfurans and furan-substituted 1,3-dienes. nih.gov A key aspect of this transformation is the stereoselective nature of the β-hydride elimination step, which typically results in the formation of double bonds with a high degree of (E)-selectivity. nih.gov The reaction conditions generally involve a palladium catalyst, an oxidant, and a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| This compound | Conjugated Enynone | Palladium | Functionalized Furan | nih.govresearchgate.net |

Diels-Alder Reactions of Boron-Substituted Furans

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of cyclic systems. The presence of a boronic acid group on the furan ring can influence its reactivity and selectivity in these cycloadditions.

Research has shown that 3-furanylboron compounds undergo Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) with excellent yields and complete exo selectivity. beilstein-journals.org In particular, the corresponding potassium trifluoroborate salt exhibits exceptional reactivity. beilstein-journals.org This suggests that this compound would be a reactive diene, leading to the formation of 7-oxabicyclo[2.2.1]hept-2-ene derivatives. The methyl group at the 5-position is expected to influence the regioselectivity of the cycloaddition.

The reactivity of furans in Diels-Alder reactions is generally enhanced by electron-donating substituents and diminished by electron-withdrawing groups. researchgate.net While a boronic acid group can be considered electron-withdrawing, its influence is balanced by the electron-donating nature of the furan ring itself and the methyl substituent. Studies on furoic acids, which are more electron-deficient, have shown that they can still participate in Diels-Alder reactions, particularly in aqueous media which can enhance reaction rates. nih.gov

The resulting 7-oxabicyclo[2.2.1]hept-2-ene cycloadducts are versatile intermediates that can be further transformed to access a wide range of structurally diverse molecules. beilstein-journals.org

| Diene | Dienophile | Selectivity | Product | Ref. |

| 3-Furanylboron compound | Maleic anhydride | exo | 7-oxabicyclo[2.2.1]hept-2-ene derivative | beilstein-journals.org |

Other Significant Transformations of this compound

Beyond the previously discussed reactions, this compound can undergo other important transformations, particularly those that modify the furan ring itself.

Functionalization and Dearomatization of the Furan Ring

The furan ring of this compound can be functionalized through various methods, including dearomatization reactions. Palladium-catalyzed dearomatizing alkoxydiarylation of furan rings has been reported as a method to access polysubstituted oxabicyclic compounds. chemrxiv.org This reaction involves the aerobic oxidative coupling between an arylboronic acid and a 5-aryl-2-hydroxyalkylfuran. Applying this strategy to a derivative of this compound could lead to the formation of complex tetrahydrofuro[3,2-b]furans and hexahydrofuro[3,2-b]furans, which are structural motifs found in various biologically active natural products.

Furthermore, palladium-catalyzed intermolecular asymmetric dearomatization has been demonstrated for indoles and benzofurans using aryl diazonium salts and boronic acids. researchgate.net This three-component cross-coupling reaction allows for the construction of 2,3-diarylated indolines and dihydrobenzofurans with high stereocontrol. researchgate.net The extension of this methodology to furan substrates like this compound could provide a pathway to chiral 2,3-disubstituted 2,3-dihydrofurans.

These dearomatization strategies are significant as they convert a planar aromatic system into a three-dimensional structure, thereby increasing molecular complexity and providing access to new chemical space for drug discovery and materials science.

| Reaction Type | Reactants | Catalyst | Product | Ref. |

| Dearomatizing Alkoxydiarylation | Arylboronic acid, 5-Aryl-2-hydroxyalkylfuran | Palladium | Polysubstituted oxabicyclic compound | chemrxiv.org |

| Asymmetric Dearomatization | Aryl diazonium salt, Boronic acid | Palladium | Chiral 2,3-disubstituted 2,3-dihydrofuran | researchgate.net |

Derivatization and Conversion of the Boronic Acid Moiety

The boronic acid group of this compound is readily transformed through several canonical cross-coupling reactions and derivatizations. These reactions are fundamental to its application in medicinal chemistry and materials science, allowing for the construction of intricate molecular frameworks. The primary transformations include palladium- or nickel-catalyzed Suzuki-Miyaura couplings, copper-catalyzed Chan-Lam aminations, and conversion to more stable or alternatively reactive boron species such as trifluoroborate salts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction stands as the most prominent application for the derivatization of this compound. This palladium- or nickel-catalyzed cross-coupling reaction forges a new carbon-carbon bond between the furan ring and various aryl, heteroaryl, or vinyl halides and triflates. This transformation is particularly valuable in the synthesis of complex molecules for pharmaceutical applications.

Detailed research, particularly within the patent literature for the development of novel therapeutics, demonstrates the utility of this compound in Suzuki-Miyaura couplings. For instance, in the synthesis of substituted azacycle compounds as TRPM8 modulators, this compound is a key building block. wikipedia.org While specific yields for every reaction are proprietary, the general conditions highlight the robustness of this transformation.

A typical procedure involves the reaction of this compound with a heterocyclic halide in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Heterocyclic Halide | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Aryl Bromide | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90-110 |

| Vinyl Bromide | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | tert-Amyl Alcohol | 120 |

This table represents typical conditions for Suzuki-Miyaura reactions involving furan-3-boronic acid derivatives. Specific outcomes for this compound may vary based on the substrate.

The reaction with a close analog, 3-furanylboronic acid, to produce 5-(furan-3-yl)pyrimidine, was achieved in an 83% yield using a nickel catalyst, showcasing the high efficiency of such couplings involving furan boronic acids. organic-chemistry.org

Chan-Lam Amination

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This copper-catalyzed reaction couples the boronic acid with amines, anilines, or alcohols. For this compound, this transformation opens a direct route to 3-amino and 3-alkoxy-5-methylfuran derivatives, which are valuable intermediates in drug discovery.

The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination to yield the desired product. The reaction is often carried out in the presence of a copper(II) salt, a base, and sometimes a ligand, and can often be performed open to the air.

Table 2: General Conditions for Chan-Lam Amination

| Coupling Partner | Copper Source | Base | Solvent | Temperature (°C) |

| Aniline | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temperature |

| Primary Amine | Cu(OAc)₂ | Et₃N | THF | 50 |

| Phenol | Cu(OAc)₂ | DMAP | Methanol | 60 |

This table illustrates general conditions for Chan-Lam aminations. The specific application to this compound would require optimization based on the nucleophile.

Conversion to Trifluoroborate Salts

Boronic acids can exist in equilibrium with their corresponding boroxines (cyclic anhydrides) and can be prone to protodeboronation under certain conditions. To enhance stability for storage, purification, or to modify reactivity in subsequent steps, this compound can be converted into its corresponding potassium trifluoroborate salt. These salts are typically crystalline, air-stable solids that are easy to handle.

The conversion is generally achieved by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). The resulting trifluoroborate salt can then be used directly in various coupling reactions, often exhibiting different reactivity profiles compared to the parent boronic acid.

Table 3: Typical Procedure for Trifluoroborate Salt Formation

| Reagent | Solvent | Temperature (°C) | Reaction Time |

| Potassium Hydrogen Fluoride (KHF₂) | Methanol/Water | Room Temperature | 1-2 hours |

The resulting potassium (5-methylfuran-3-yl)trifluoroborate can then serve as a robust coupling partner in Suzuki-Miyaura reactions, sometimes offering advantages in terms of reaction efficiency and tolerance to a wider range of functional groups.

Mechanistic and Computational Investigations of 5 Methylfuran 3 Yl Boronic Acid Systems

Computational Chemistry Applications in Studying (5-Methylfuran-3-yl)boronic Acid

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricate details of boronic acid reactivity.

DFT calculations can predict the reactivity and selectivity of boronic acids in various reactions. For instance, theoretical studies on the Diels-Alder reaction of furan (B31954) derivatives show that substituents significantly influence reactivity, with boryl groups at the C-3 position being highly activating. researchgate.net This suggests that the boronic acid group in this compound would activate the furan ring for certain cycloaddition reactions.

Computational models have also been developed to predict the rate of protodeboronation. nih.govnih.gov These models are built on a mechanistic understanding of the various protodeboronation pathways (up to seven distinct routes have been modeled) and use DFT to calculate the characteristic energy differences for each pathway. nih.gov By inputting these energy calculations, along with pKa values, into an algorithm, it is possible to predict the rate of protodeboronation as a function of pH without conducting wet lab experiments. acs.org This predictive power is invaluable for identifying optimal, low-degradation reaction conditions for cross-coupling reactions. nih.govnih.gov

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. acs.org For protodeboronation, DFT calculations have been used to:

Distinguish between mechanisms: Calculations have helped confirm the transition from a concerted proton transfer mechanism to a stepwise mechanism involving the liberation of a transient aryl anion for highly electron-deficient arylboronates. acs.org

Identify key stabilizing interactions: In the protodeboronation of 2-pyridyl boronic acid, DFT identified crucial hydrogen bonding that stabilizes the transition state, explaining its high reactivity at neutral pH. nih.gov

Calculate transition state energies: The activation barriers (ΔG‡) for different pathways can be calculated, providing a quantitative measure of their feasibility. acs.org For example, DFT has been used to calculate transition states for the self-protodeboronation pathway, which involves the interaction of two boronic acid molecules. nih.govacs.org

In the context of the Suzuki-Miyaura reaction, computational studies have been instrumental in evaluating the different proposed pathways for the transmetalation step, showing that the pathway involving an anionic boronate species is often the most plausible. researchgate.net These studies can map the entire catalytic cycle, providing a detailed energy profile and identifying the rate-limiting steps. researchgate.netmorressier.com

Studies on Molecular Geometry and Electronic Structure

Computational investigations into the molecular geometry and electronic properties of this compound, while not extensively documented in dedicated studies, can be inferred from analyses of its constituent parts: the furan ring and the boronic acid group. Theoretical studies on similar arylboronic acids and furan derivatives provide a solid foundation for understanding its structural and electronic characteristics.

For arylboronic acids in general, the boronic acid group tends to be nearly coplanar with the aromatic ring to maximize conjugation. The hydroxyl groups of the boronic acid can adopt different conformations, typically described as syn or anti with respect to the C-B bond, based on the dihedral angle of the C–B–O–H atoms. mdpi.com The most common and energetically favorable conformation for many arylboronic acids is a syn-anti arrangement, which helps to minimize steric hindrance and optimize intramolecular interactions. nih.gov

The electronic structure is significantly influenced by the interplay between the electron-donating methyl group at the C5 position and the electron-withdrawing boronic acid group at the C3 position. The oxygen atom in the furan ring contributes a lone pair of electrons to the aromatic system, making the ring electron-rich and more reactive towards electrophiles than benzene. nih.gov Computational studies on furan derivatives show that substituents can significantly influence the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the ring. researchgate.net The methyl group acts as a weak electron-donating group through hyperconjugation, slightly increasing the electron density of the furan ring. Conversely, the boronic acid group is a π-acceptor and a weak Lewis acid, withdrawing electron density from the ring. mdpi.com This push-pull electronic effect can influence the reactivity of the molecule, particularly in reactions like the Suzuki-Miyaura coupling.

The calculated properties for the closely related furan-3-boronic acid provide a useful reference. While a 3D conformer generation for furan-3-boronic acid was noted as having an unsupported element in one database, other computed descriptors are available. nih.gov

Table 1: Predicted Geometric and Electronic Parameters for Furan-3-Boronic Acid Derivatives

| Parameter | Predicted Value/Characteristic | Source |

| Conformation of B(OH)₂ | syn-anti | nih.gov |

| Dihedral Angle (Ring-B(OH)₂) | Nearly coplanar (e.g., ~3.8° in a similar heterocyclic boronic acid) | nih.gov |

| pKa | Generally in the range of 4-10 for arylboronic acids | mdpi.commdpi.com |

Note: This table is based on data for analogous aryl and heterocyclic boronic acids and represents expected values.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the solid state is dominated by strong intermolecular hydrogen bonds formed by the boronic acid moieties. The study of crystal structures of various arylboronic acids reveals common and predictable hydrogen-bonding patterns that are crucial for crystal engineering. researchgate.net

The primary and most robust hydrogen-bonding motif involves the formation of centrosymmetric dimers. In this arrangement, two boronic acid molecules interact through a pair of complementary O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This dimeric unit is a recurring and energetically favorable feature in the crystal structures of many boronic acids. researchgate.net

These dimers then serve as building blocks for more extended structures. The second hydroxyl group on each boronic acid, which is not involved in the dimer formation (typically the one in the anti conformation), is available to form further hydrogen bonds. nih.gov These "lateral" hydrogen bonds often link the dimers into one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net In the case of this compound, the oxygen atom of the furan ring could potentially act as a hydrogen bond acceptor for these lateral interactions, although O-H···O bonds to another boronic acid oxygen are more common.

Table 2: Common Intermolecular Interactions in Arylboronic Acid Crystals

| Interaction Type | Description | Common Motif | Source |

| Strong Hydrogen Bond | Interaction between two boronic acid groups | Centrosymmetric Dimer (R²₂(8)) | nih.govresearchgate.net |

| Lateral Hydrogen Bond | Links dimeric units together | Chains or Sheets | nih.govresearchgate.net |

| Weak Hydrogen Bond | C-H···O or C-H···π interactions | Stabilizes overall packing | nih.gov |

Note: This table summarizes general patterns observed in arylboronic acids, which are expected to apply to this compound.

Purity, Stability, and Storage Considerations for 5 Methylfuran 3 Yl Boronic Acid

Purification Methodologies for Boronic Acids

Achieving high purity of boronic acids, including (5-Methylfuran-3-yl)boronic acid, often requires specific purification techniques to remove starting materials, byproducts, and degradation products like boroxines (anhydrides of boronic acids).

Chromatographic Techniques and Stationary Phase Selection

Chromatography is a principal method for purifying boronic acids, though challenges such as compound degradation on the stationary phase can arise. researchgate.net The choice of stationary phase and eluent system is critical for a successful separation.

Silica (B1680970) Gel Chromatography : Standard silica gel is widely used for the purification of low to mild polarity boronic acids. researchgate.net However, the acidic nature of silica can sometimes promote the degradation of sensitive boronic acids. To circumvent this, silica gel can be treated or impregnated with boric acid to suppress the over-adsorption and decomposition of boronic acid derivatives like pinacol (B44631) esters. researchgate.net Eluent systems often consist of mixtures like dichloromethane/methanol or ethyl acetate/hexane, sometimes with modifiers like acetic acid or triethylamine (B128534) to improve separation. researchgate.netorgsyn.org

Alumina (B75360) Chromatography : Neutral alumina serves as a viable alternative to silica gel, particularly for compounds that are sensitive to acidic conditions. researchgate.net It can be effective for purifying boronate esters. researchgate.net

Reversed-Phase Chromatography (e.g., C18) : High-Performance Liquid Chromatography (HPLC) using reversed-phase columns, such as C18, is a powerful technique for analyzing and purifying boronic acids. waters.com By adjusting the pH of the mobile phase, the retention characteristics of the boronic acids can be controlled, allowing for the separation of structurally similar compounds. waters.com For instance, at low pH, boronic acids are neutral, while at higher pH (approaching the pKa), they become charged, altering their interaction with the stationary phase. waters.com

Table 1: Chromatographic Stationary Phases for Boronic Acid Purification

| Stationary Phase | Common Use Cases | Advantages | Potential Issues |

| Silica Gel | Purification of low to mild polarity boronic acids and their esters. researchgate.netorgsyn.org | Widely available and cost-effective. | Can cause degradation of sensitive compounds; potential for strong adsorption. researchgate.net |

| Boric Acid-Treated Silica | Purification of pinacol boronic esters. researchgate.net | Suppresses over-adsorption and decomposition. researchgate.net | Requires pre-treatment of the stationary phase. |

| Neutral Alumina | Purification of acid-sensitive boronic acids and esters. researchgate.net | Less acidic than silica, reducing degradation risk. researchgate.net | May have different selectivity compared to silica. |

| Reversed-Phase (C18) | HPLC analysis and purification. waters.com | Excellent resolving power; pH can be used to tune selectivity. waters.com | May require specialized equipment (HPLC); less scalable for bulk purification compared to flash chromatography. reddit.com |

Recrystallization and Salt Derivatization Strategies

Recrystallization is a common and effective method for purifying solid boronic acids when a suitable solvent system can be identified. researchgate.net

Recrystallization : The choice of solvent is crucial. Solvents such as hot water, ethanol, benzene, dichloroethane, and mixtures like ethyl acetate/hexane have been successfully used for recrystallizing various boronic acids. researchgate.netorgsyn.orgreddit.comyoutube.com The process involves dissolving the impure boronic acid in a minimum amount of a hot solvent in which it is soluble, followed by cooling to allow the purified compound to crystallize. youtube.com

Salt Derivatization : This strategy involves converting the boronic acid into a salt, which can then be separated from neutral impurities. The boronic acid is treated with a base, and the resulting salt is isolated, often by extraction. researchgate.net Subsequent acidification regenerates the pure boronic acid. researchgate.net Another approach is to form a crystalline adduct with a molecule like diethanolamine. reddit.comnih.gov These adducts can often be easily purified by recrystallization, after which the boronic acid can be liberated if necessary, though in many cases the stable adduct can be used directly in subsequent reactions. nih.gov

Stability Profiles and Degradation Pathways of Furan (B31954) Boronic Acids

Furan boronic acids, including the 2-furan and potentially the 3-furan isomers, are known to be significantly less stable than many aryl boronic acids. nih.gov Their instability complicates storage and can negatively affect their performance in chemical reactions.

Susceptibility to Protodeboronation in Solution and Solid State

The primary degradation pathway for many heteroaromatic boronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is essentially the loss of the boronic acid functional group.

Mechanism : Protodeboronation can occur in both the solid state and in solution and is influenced by factors such as pH, temperature, and the presence of water. wikipedia.orged.ac.uk Studies on 2-furyl boronic acid have shown it is highly susceptible to decomposition on the benchtop under air. nih.gov For heteroaromatic boronic acids, the rate of protodeboronation is highly pH-dependent. ed.ac.uk

Disproportionation : In addition to protodeboronation, 2-furyl boronic acid has been observed to undergo disproportionation, especially at higher concentrations. This process leads to the formation of difurylborinic acid and trifurylborane, which are also subject to eventual protodeboronation. ed.ac.uk While specific data for this compound is less prevalent, the behavior of other furan boronic acids suggests a similar potential for instability.

Strategies for Enhanced Stability: Formation of Protected Derivatives (e.g., Trifluoroborates, MIDA Esters)

To address the inherent instability of furan and other challenging boronic acids, several derivatization strategies have been developed to create more stable, solid, and easily handleable reagents. nih.govwikipedia.org

**Potassium Trifluoroborates (KHF₂) **: Reacting boronic acids with potassium hydrogen fluoride (B91410) (KHF₂) yields the corresponding potassium trifluoroborate salts. These salts are often crystalline, air-stable solids that exhibit enhanced stability compared to the free boronic acids. wikipedia.org They can be used directly in many cross-coupling reactions, where they slowly release the boronic acid under the reaction conditions.

N-Methyliminodiacetic Acid (MIDA) Esters : MIDA boronates are exceptionally stable derivatives. nih.gov The complexation of the boronic acid with the MIDA ligand changes the hybridization at the boron center from sp² to sp³, significantly protecting it from degradation pathways like protodeboronation. sigmaaldrich.com MIDA boronates are typically solids that are stable on the benchtop for extended periods, compatible with silica gel chromatography, and unreactive under many anhydrous coupling conditions. nih.govsigmaaldrich.com The boronic acid can be slowly and controllably released in situ under mild aqueous basic conditions, ensuring a low concentration of the unstable free boronic acid is present during the reaction, which minimizes decomposition. nih.govwikipedia.org

Table 2: Comparison of Boronic Acid Stabilization Strategies

| Derivative | Structure | Key Features | Stability |

| Free Boronic Acid | R-B(OH)₂ | Prone to dehydration to form boroxines; susceptible to protodeboronation. nih.govwikipedia.org | Low, especially for heteroaromatics like furan boronic acids. nih.gov |

| Potassium Trifluoroborate | [R-BF₃]⁻K⁺ | Crystalline, air-stable solids. wikipedia.org | Significantly enhanced compared to boronic acids. wikipedia.org |

| MIDA Boronate | R-B(MIDA) | Exceptionally stable, crystalline solids; compatible with chromatography. nih.govsigmaaldrich.com | Indefinitely air-stable on the benchtop. nih.gov |

| Diethanolamine (DABO) Adduct | R-B(OCH₂CH₂)₂NH | Air-stable complexes that can often be purified by recrystallization. nih.gov | Can be stored for extended periods with no noticeable degradation. nih.gov |

Advanced Methodologies and Techniques in Synthesis and Reaction of 5 Methylfuran 3 Yl Boronic Acid

Continuous Flow Synthesis and Reaction Platforms

Continuous flow chemistry has emerged as a powerful technology for the synthesis of boronic acids, including furan-based analogues. This approach offers substantial advantages in process safety, productivity, and scalability when compared to conventional batch methods. researchgate.net Flow chemistry processes for boronic acid synthesis, particularly those involving lithiation-borylation routes, have been successfully developed and scaled. researchgate.net

Advantages for Handling Unstable Intermediates and Reagents

A primary advantage of continuous flow technology is the ability to handle highly reactive and unstable intermediates with enhanced safety and efficiency. okayama-u.ac.jp The synthesis of many boronic acids, including (5-Methylfuran-3-yl)boronic acid, can proceed through organolithium intermediates, which are notoriously unstable and reactive. researchgate.netokayama-u.ac.jp

In traditional batch reactors, these reactions often require cryogenic temperatures to control the strong exotherms and suppress side reactions. okayama-u.ac.jp However, the high surface-area-to-volume ratio of microreactors used in flow chemistry allows for superior heat and mass transfer. nih.gov This enables reactions to be run under less extreme conditions, such as at 0°C instead of cryogenic temperatures, while still preventing the decomposition of the unstable intermediates. researchgate.net

Flow chemistry facilitates "flash chemistry," where unstable intermediates are generated and consumed in a very short residence time (e.g., 0.25 seconds), minimizing the opportunity for side reactions that are common in batch processing. researchgate.net This precise control over reaction time and temperature allows for the productive use of intermediates that would otherwise be too difficult to manage, leading to cleaner reaction profiles and higher yields of the desired boronic acid. researchgate.netokayama-u.ac.jp

Key Advantages of Flow Chemistry for Unstable Intermediates:

| Advantage | Description | Source |

|---|---|---|

| Enhanced Safety | The small volume of the reactor minimizes the accumulation of hazardous reagents or unstable intermediates, reducing the risk of explosions or runaway reactions. | nih.gov |

| Superior Temperature Control | Excellent heat transfer allows for precise management of exothermic reactions, preventing decomposition and side-product formation. | researchgate.netnih.gov |

| Short Residence Times | Unstable intermediates can be generated and consumed almost instantaneously, preventing degradation that occurs over longer reaction times in batch processes. | researchgate.net |

| Suppression of Side Reactions | By controlling reaction parameters precisely, undesired pathways, such as protonation or alkylation of organolithium intermediates, can be significantly reduced. | okayama-u.ac.jp |

Scale-Up Considerations and Process Intensification

Process intensification, the development of smaller, cleaner, and more energy-efficient manufacturing processes, is a core benefit of continuous flow synthesis. Flow chemistry allows for a more straightforward scale-up from laboratory discovery to kilogram-scale production compared to batch methods. researchgate.net

Scaling up a flow process often involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger, more complex reactor vessel. researchgate.net This approach avoids the significant challenges in heat transfer and mixing that arise when scaling up batch reactors. A flow chemistry process for a key boronic acid starting material was rapidly scaled from the discovery phase to produce kilogram quantities, demonstrating the practicality of this technology for manufacturing. researchgate.net This was achieved without needing to increase the number of reactors, showcasing significant process intensification. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical intermediates like this compound. These approaches aim to reduce waste, minimize energy consumption, and use more environmentally benign materials.

Reactions in Aqueous Media and Alternative Solvents

A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. While many organometallic reactions, such as those used to form boronic acids, are sensitive to water, significant progress has been made in developing reactions that can be performed in aqueous media or alternative solvents.

For furan-based compounds, studies on the production of 5-hydroxymethylfurfural (B1680220) (HMF), a related platform chemical, have shown the viability of using water as a solvent, sometimes in a biphasic system to facilitate product extraction and prevent degradation. researchgate.net The use of dimethyl sulfoxide (B87167) (DMSO), a high-boiling point organic solvent, has also been shown to be highly efficient for the dehydration of fructose (B13574) to HMF, achieving high yields in both batch and continuous flow systems. researchgate.net These findings suggest that similar solvent systems could be explored for the synthesis and subsequent reactions, like Suzuki-Miyaura coupling, of this compound to create more sustainable processes.

Comparison of Solvents in Furan (B31954) Chemistry:

| Solvent System | Advantages | Example Application | Source |

|---|---|---|---|

| Water / Biphasic System | Environmentally benign, non-flammable. Biphasic setup can improve selectivity and ease product separation. | Synthesis of 5-HMF from glucose. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | High boiling point allows for higher reaction temperatures; can lead to high yields. | Highly efficient production of 5-HMF from fructose. | researchgate.net |

| tert-Amyl Alcohol | Used as a solvent in Ni-catalyzed coupling of 3-furanylboronic acid. | Suzuki-Miyaura coupling. | orgsyn.org |

Catalyst Design for Reduced Loading and Recyclability

Catalyst efficiency is a cornerstone of green chemistry. The development of catalysts that are highly active, allowing for lower loading, and can be easily recovered and reused is a critical goal. In the context of boronic acid chemistry, this often focuses on the metal catalysts used in cross-coupling reactions.

For example, Suzuki-Miyaura couplings often rely on palladium catalysts, but research has shown that less expensive and more abundant metals like nickel can also be effective. A procedure for coupling 3-furanylboronic acid uses a bis(tricyclohexylphosphine)nickel(II) chloride catalyst at a loading of only 0.5 mol%. orgsyn.org

To further enhance sustainability, efforts are directed towards creating recyclable catalysts. In the broader field of furan chemistry, solid acid catalysts have been developed for the conversion of sugars to HMF. researchgate.net A heteropolyacid catalyst immobilized on a silica (B1680970) support (SiO2-ATS-PTA) was shown to be effective for converting glucose to HMF and could be recycled for multiple consecutive cycles with only a minor decrease in activity. researchgate.net The development of analogous recyclable, solid-supported catalysts for the synthesis or cross-coupling reactions of this compound represents a significant opportunity for green process innovation.

Specific Research Applications and Utility in Complex Molecule Synthesis

Application in Complex Natural Product and Drug Scaffold Synthesis

(5-Methylfuran-3-yl)boronic acid serves as a crucial intermediate in the creation of complex molecules that form the basis of natural products and pharmaceutical drugs. The furan (B31954) nucleus is a structural motif present in numerous biologically active compounds, and this particular boronic acid provides a direct pathway to introduce the 5-methylfuran-3-yl group into larger molecular frameworks. nih.govresearchgate.net The primary reaction enabling this is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming new carbon-carbon bonds. libretexts.org

The value of boronic acids in medicinal chemistry is well-established, as they are instrumental in synthesizing new drug candidates and modifying existing ones to enhance their therapeutic properties. nih.gov By incorporating the this compound moiety, chemists can generate analogues of known drugs, potentially improving their efficacy and pharmacokinetic profiles. The presence of the boronic acid group allows for strategic coupling, while the methyl group on the furan ring can influence the molecule's interaction with biological targets. Boronic acid derivatives have been central to the development of FDA-approved drugs, highlighting the importance of these compounds in pharmaceutical research. nih.gov

The synthesis of novel, complex boronic acids through versatile building-block approaches has accelerated the discovery of new bioactive molecules. nih.govresearchgate.net This strategy allows for the creation of large libraries of diverse compounds for screening purposes. For instance, the general approach of coupling heterocyclic boronic acids with various partners is a common method to build scaffolds for potential kinase inhibitors and other therapeutic agents. nih.gov

Construction of Diverse Polycyclic and Heterocyclic Frameworks

The construction of multi-ring systems, which are common in advanced materials and pharmaceuticals, frequently employs reagents like this compound. Its structure is ideal for participating in reactions that build complex polycyclic and heterocyclic structures. The Suzuki-Miyaura coupling is a key reaction in this context, enabling the efficient combination of different cyclic fragments. libretexts.orgnih.gov

Research has demonstrated the successful coupling of heterocyclic boronic acids, such as 3-furanylboronic acid, with various heterocyclic halides to produce bis(heterocyclic) frameworks. orgsyn.org These structures, where two heterocyclic rings are joined, are prevalent in many bioactive molecules. orgsyn.org Nickel-catalyzed coupling reactions have also proven effective, broadening the toolkit for chemists to assemble these complex architectures under mild conditions. orgsyn.org The versatility of these methods allows for the inclusion of a wide range of heterocyclic components, including pyridines, pyrimidines, and indoles. nih.govnih.govorgsyn.org

The following table illustrates representative examples of Suzuki-Miyaura couplings used to form heterocyclic frameworks, based on general methodologies applicable to furan boronic acids.

| Electrophile | Boronic Acid | Catalyst System | Product Type | Yield (%) |

| 5-Bromopyrimidine (B23866) | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Bis(heterocycle) | 83 |

| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Aryl-indazole | 95 |

| 4-Chloropyridine | Phenylboronic acid | Pd/Phosphine (B1218219) Catalyst | Aryl-pyridine | >95 |

This table is representative of coupling reactions involving heterocyclic boronic acids and may not be specific to the 5-methyl substituted variant.

Role as a Versatile Building Block in Modern Organic Synthesis

This compound is considered a versatile building block in modern organic synthesis due to several key characteristics inherent to organoboron compounds. Boronic acids are generally stable, relatively non-toxic, and easy to handle compared to other organometallic reagents. libretexts.org Their ability to undergo predictable and high-yielding cross-coupling reactions makes them indispensable tools for synthetic chemists. researchgate.netlibretexts.org

The primary utility of this compound stems from its role in the Suzuki-Miyaura reaction, which is one of the most widely used carbon-carbon bond-forming reactions in both academic and industrial laboratories. libretexts.org This reaction is tolerant of a wide variety of functional groups, allowing for its application in the late stages of a complex synthesis. The compatibility of boronic acid building blocks in multicomponent reactions further expands their utility, enabling the rapid generation of molecular libraries. researchgate.net

The development of new synthetic methods, such as solid-phase synthesis approaches for peptide-boronic acids and nickel-catalyzed couplings, has further enhanced the versatility of boronic acid building blocks. nih.govorgsyn.org These advancements simplify the creation of complex molecules, reduce synthesis time, and allow for greater molecular diversity from common starting materials. nih.gov The commercial availability of a wide range of boronic acids, including substituted furans, solidifies their status as fundamental reagents in the synthetic chemist's toolbox. ambeed.com

Future Research Directions and Perspectives

Development of Novel Catalytic Systems and Ligands for Enhanced Reactivity and Selectivity

While the Suzuki-Miyaura coupling is a cornerstone of modern synthesis, heteroaromatic boronic acids such as furan (B31954) derivatives can present challenges, including instability leading to protodeboronation and slower reaction rates compared to their aryl counterparts. Future research is intensely focused on designing new catalysts and ligands that enhance the efficiency, scope, and selectivity of reactions involving (5-Methylfuran-3-yl)boronic acid.

A key area of development is in the creation of highly active palladium precatalysts. For instance, advanced systems utilizing bulky, electron-rich biarylphosphine ligands like XPhos have been shown to form the catalytically active Pd(0) species rapidly and under mild conditions. acs.org This rapid catalyst activation is crucial for outcompeting the degradation pathways of unstable boronic acids, enabling fast and efficient couplings of substrates like 3-furanboronic acid at room temperature or slightly elevated temperatures. acs.org The development of such systems allows for broader functional group tolerance and the use of more challenging coupling partners. acs.org

Another promising direction is the exploration of catalytic systems that move beyond palladium or employ co-catalysts to achieve unique reactivity. A novel method for ketone synthesis involves a palladium-catalyzed, copper-mediated coupling of thiol esters with boronic acids. organic-chemistry.org This system, which can utilize ligands such as tris-2-furylphosphine, operates under non-basic conditions, offering a significant advantage for synthesizing base-sensitive molecules. organic-chemistry.org The development of such mechanistically distinct pathways expands the synthetic toolbox for incorporating the 5-methylfuran-3-yl moiety into diverse molecular architectures. Future work will likely focus on creating even more stable, active, and recyclable catalysts, potentially including magnetic nanoparticle-supported systems or catalysts effective in more environmentally benign solvents.

| Catalyst/Ligand System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Pd Precatalyst / XPhos | Suzuki-Miyaura Coupling | Fast reaction rates at low temperatures; high efficiency for unstable boronic acids. | acs.org |

| Pd2(dba)3 / Tris(2-furyl)phosphine / CuTC | Thiol Ester-Boronic Acid Coupling (Ketone Synthesis) | Mild, non-basic conditions; suitable for base-sensitive substrates. | organic-chemistry.org |

| POPd / SPhos | Suzuki-Miyaura Coupling | Effective for challenging substrates (e.g., DNA-linked aryl chlorides). | nih.gov |

Exploration of New Reactivity Modes and Mechanistic Paradigms

Beyond optimizing established cross-coupling reactions, a significant frontier in the chemistry of this compound is the discovery of entirely new reactivity modes. A paradigm-shifting development is the use of furan boronic acids in transition-metal-free reactions that leverage the unique electronic properties of the furan ring.

One such novel transformation is the cascade addition and ring-opening of furfuryl alcohols with boronic acids. nih.govrsc.orgrsc.org Promoted by a simple organic acid like tartaric acid, this metal-free process involves the formation of a new carbon-carbon bond at the C-4 position of the furan ring, followed by a ring-opening to produce functionalized γ-ketoaldehydes. nih.govrsc.org This reaction represents a powerful synthetic strategy, transforming the readily available furan core into a complex acyclic structure in a single step. rsc.org The regioselectivity is dependent on the substitution pattern; for instance, a 3-substituted furan directs the boronic acid to attack the C-4 position. rsc.orgrsc.org This methodology could be directly applicable to this compound, offering a new disconnection approach for synthetic targets.

Another emerging paradigm is the use of boronic acids not as reagents, but as catalysts themselves. Boronic acid catalysis (BAC) exploits the ability of the boronic acid group to reversibly form covalent bonds with hydroxyl groups, thereby activating them for subsequent transformations under mild conditions. rsc.org This can facilitate electrophilic activation of carboxylic acids for amidation or nucleophilic activation of diols. rsc.org Future research could explore the potential of this compound to act as a catalyst, leveraging its specific steric and electronic properties to control selectivity in reactions such as Friedel-Crafts-type alkylations or glycosylations.

Integration with Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, represent a highly efficient and atom-economical approach to synthesis. mdpi.com A key future direction is the integration of this compound into such processes. The aforementioned metal-free cascade ring-opening of furans is a prime example of a process that combines multiple bond-forming events in a single, efficient sequence. nih.govrsc.org

The boronic acid functional group itself can be incorporated into complex molecular scaffolds using MCRs. For example, the Ugi four-component reaction (Ugi-4CR) has been successfully employed to synthesize complex bis-boronic acid structures for applications in chemical biology, such as carbohydrate sensing. rsc.org This demonstrates the compatibility of the boronic acid moiety with the diverse functional groups and reaction conditions typical of MCRs. Designing MCRs that directly utilize this compound as one of the starting components could provide rapid access to libraries of novel, structurally diverse furan-containing compounds. mdpi.com

Furthermore, the furan scaffold is known to be a versatile participant in various cascade reactions. Solid acid catalysts have been used to promote cascade hydrolysis/condensation reactions of furan derivatives to build larger, more complex structures. researchgate.net Future research could devise elegant cascade sequences that begin with a this compound coupling partner, followed by subsequent intramolecular reactions of the furan ring or other functional groups to rapidly assemble polycyclic systems.

| Reaction Type | Components/Substrate | Product Class | Reference |

|---|---|---|---|

| Cascade Addition/Ring-Opening | Furfuryl alcohol, Boronic acid | γ-Ketoaldehydes | nih.govrsc.org |

| Ugi Four-Component Reaction | Aldehyde, Amine, Isocyanide, Carboxylic acid (with boronic acid moiety) | Complex α-acylamino amides | rsc.org |

| Telescoped Multicomponent Condensation | Indole, Arylglyoxal, Meldrum's acid | Furan-2(5H)-ones | mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization Techniques in Mechanistic Elucidation

A deeper understanding of reaction mechanisms is paramount for the rational design of new catalysts and the discovery of novel reactivity. The application of advanced spectroscopic and spectrometric techniques is a critical future direction for studying reactions involving this compound.